Mcp-tva-精氨酸加压素

描述

Mcp-tva-argipressin is a synthetic peptide hormone that is structurally similar to the natural hormone arginine vasopressin. It is commonly used in medical research for its potential therapeutic effects and in environmental research for its role in pollution management.

科学研究应用

Mcp-tva-argipressin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: Researchers use it to investigate the role of vasopressin analogues in various physiological processes.

Medicine: It has potential therapeutic applications in conditions like diabetes insipidus and vasodilatory shock.

Industry: It is used in environmental research for its role in pollution management and as a potential biomarker for environmental monitoring

作用机制

Target of Action

Mcp-tva-argipressin is a synthetic analogue of the hormone vasopressin . Vasopressin, also known as arginine-vasopressin or antidiuretic hormone, is a nonapeptide primarily produced in the hypothalamus . It exhibits diverse physiological functions related to diuresis, hemodynamic modulation, and behavior . The primary targets of vasopressin are the V1 and V2 cellular receptors .

Biochemical Pathways

The activation of V1 receptors on vascular smooth muscle cells leads to peripheral vasoconstriction, increasing systemic vascular resistance and blood pressure . On the other hand, the activation of V2 receptors in the kidneys promotes water reabsorption by the renal tubules , contributing to the antidiuretic effect of vasopressin .

生化分析

Biochemical Properties

Mcp-tva-argipressin interacts with several key enzymes, proteins, and biomolecules in biochemical reactions. It primarily binds to vasopressin receptors, including V1a, V2, and V1b receptors. The interaction with V1a receptors, located on vascular smooth muscle cells, induces vasoconstriction by activating phospholipase C, which increases intracellular calcium levels . Additionally, Mcp-tva-argipressin interacts with V2 receptors in the renal collecting ducts, promoting water reabsorption and increasing plasma volume . The compound also has a high affinity for oxytocin receptors, which can lead to cross-activation and potential side effects .

Cellular Effects

Mcp-tva-argipressin exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it induces vasoconstriction by increasing intracellular calcium levels through the activation of V1a receptors . In renal tubular cells, the interaction with V2 receptors enhances water reabsorption, thereby influencing cell signaling pathways related to water balance and osmoregulation . Furthermore, Mcp-tva-argipressin can affect gene expression by modulating the activity of transcription factors involved in the regulation of water and electrolyte homeostasis .

Molecular Mechanism

The molecular mechanism of Mcp-tva-argipressin involves binding to specific vasopressin receptors, leading to a cascade of intracellular events. Upon binding to V1a receptors, Mcp-tva-argipressin activates phospholipase C, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate and diacylglycerol . This results in the release of calcium ions from intracellular stores, leading to vasoconstriction. In the kidneys, binding to V2 receptors activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and promoting the insertion of aquaporin-2 channels into the apical membrane of collecting duct cells . This enhances water reabsorption and increases plasma volume.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mcp-tva-argipressin have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that Mcp-tva-argipressin maintains its vasoconstrictive and antidiuretic effects, although the magnitude of these effects may diminish with prolonged exposure . Additionally, in vitro and in vivo studies have demonstrated that Mcp-tva-argipressin can induce sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Mcp-tva-argipressin vary with different dosages in animal models. At low doses, the compound effectively induces vasoconstriction and increases plasma volume without significant adverse effects . At higher doses, Mcp-tva-argipressin can cause toxic effects, including excessive vasoconstriction, ischemia, and potential organ damage . Threshold effects have been observed, where the therapeutic benefits of Mcp-tva-argipressin are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

Mcp-tva-argipressin is involved in several metabolic pathways, primarily related to its interaction with vasopressin receptors. The compound influences the metabolism of water and electrolytes by modulating the activity of enzymes and transporters involved in these processes . For example, the activation of V2 receptors in the kidneys enhances the reabsorption of water and sodium, thereby affecting metabolic flux and metabolite levels . Additionally, Mcp-tva-argipressin can impact the metabolism of other hormones and signaling molecules through its cross-activation of oxytocin receptors .

Transport and Distribution

Within cells and tissues, Mcp-tva-argipressin is transported and distributed through interactions with specific transporters and binding proteins. The compound is primarily transported via the bloodstream, where it binds to plasma proteins and is distributed to target tissues . In the kidneys, Mcp-tva-argipressin is transported to the renal collecting ducts, where it binds to V2 receptors and exerts its antidiuretic effects . The localization and accumulation of Mcp-tva-argipressin within specific tissues are influenced by its binding affinity to vasopressin and oxytocin receptors .

Subcellular Localization

The subcellular localization of Mcp-tva-argipressin is primarily determined by its interactions with vasopressin receptors. Upon binding to V1a receptors on vascular smooth muscle cells, the compound is localized to the plasma membrane, where it activates intracellular signaling pathways . In renal tubular cells, Mcp-tva-argipressin is localized to the apical membrane of collecting duct cells, where it promotes the insertion of aquaporin-2 channels and enhances water reabsorption . The subcellular localization of Mcp-tva-argipressin is critical for its activity and function in regulating water balance and blood pressure.

准备方法

Mcp-tva-argipressin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to a growing peptide chain, using protecting groups to prevent unwanted side reactions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality . Industrial production methods typically involve large-scale peptide synthesizers and automated systems to increase efficiency and yield.

化学反应分析

Mcp-tva-argipressin undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atoms in the peptide chain, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Mcp-tva-argipressin is unique compared to other vasopressin analogues due to its specific modifications, which enhance its stability and receptor selectivity. Similar compounds include:

Desmopressin: A synthetic analogue with primarily antidiuretic effects.

Terlipressin: A long-acting vasopressin analogue used in the treatment of variceal bleeding.

Ornipressin: Another vasopressin analogue with vasoconstrictive properties

These analogues differ in their receptor selectivity, duration of action, and therapeutic applications, making Mcp-tva-argipressin a valuable addition to the family of vasopressin analogues.

属性

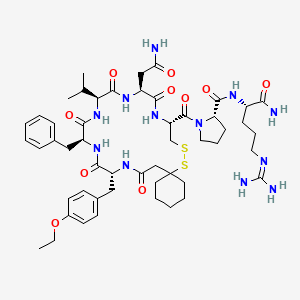

IUPAC Name |

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLYXDZRLDZVIS-XXNQTUAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H74N12O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238094 | |

| Record name | SK&F 101926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-82-4 | |

| Record name | Vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090332824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SK&F 101926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-101926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S4LA22APY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)

![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)

![(S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid](/img/structure/B1199734.png)

![Methyl (1R,12S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate](/img/structure/B1199735.png)